molecular formula C14H13IN2O2 B3119825 Pyridinium, 1-methyl-4-[(1E)-2-(4-nitrophenyl)ethenyl]-, iodide CAS No. 25565-20-2

Pyridinium, 1-methyl-4-[(1E)-2-(4-nitrophenyl)ethenyl]-, iodide

Cat. No. B3119825
CAS RN: 25565-20-2
M. Wt: 368.17 g/mol
InChI Key: JEVGUFHLMZPMDA-SQQVDAMQSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridinium, 1-methyl-4-[(1E)-2-(4-nitrophenyl)ethenyl]-, iodide is a type of pyridinium salt . Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals . They have been used in a wide range of research topics .


Synthesis Analysis

Pyridinium salts have been synthesized through various routes . One common method is the Kröhnke pyridine synthesis, which involves a reaction between α-pyridinium methyl ketone salts and α, β-unsaturated carbonyl compounds . Pyridinium zwitterions have also been used in cyclization reactions for the synthesis of novel heterocyclic compounds .


Molecular Structure Analysis

The molecular formula of this compound is C14H13IN2O2 . It has a molecular weight of 368.17 .


Chemical Reactions Analysis

Pyridinium salts have shown a wide range of reactivity . They have been used as pyridinium ionic liquids, as pyridinium ylides, and in various other applications .

Scientific Research Applications

Nonlinear Optics and Crystal Structure Analysis

Pyridinium derivatives, including the compound of interest, have been extensively studied for their potential applications in nonlinear optics. These compounds have shown promise due to their substantial second-order nonlinear optical coefficients and hyperpolarizability. The crystal structures of these compounds, characterized by X-ray diffraction studies, reveal insights into their electronic structure and property, crucial for understanding and harnessing their nonlinear optical behavior (Okada et al., 2003), (Umezawa et al., 2005), (Zhang et al., 2008).

Surface Interaction and Self-Assembly

Studies have examined the interaction of Pyridinium derivatives with various substances like cyclodextrins. These interactions have led to the formation of 'supramolecular polymers' with remarkable fluorescence properties, significant for applications in materials science and sensing technologies (Ivanova et al., 2010).

Organic-Inorganic Hybrid Materials

Research has explored the synthesis of pyridinium-metal iodide complexes, aiming to develop new materials with favorable nonlinear optical properties. The crystal structures of these complexes provide insights into their potential as nonlinear optical materials (Glavcheva et al., 2004).

Future Directions

Pyridinium salts have been highlighted for their importance in various fields, including materials science and biological issues related to gene delivery . They are likely to continue playing a significant role in these and other areas of research in the future.

properties

IUPAC Name

1-methyl-4-[(E)-2-(4-nitrophenyl)ethenyl]pyridin-1-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N2O2.HI/c1-15-10-8-13(9-11-15)3-2-12-4-6-14(7-5-12)16(17)18;/h2-11H,1H3;1H/q+1;/p-1/b3-2+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVGUFHLMZPMDA-SQQVDAMQSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-].[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-].[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyridinium, 1-methyl-4-[(1E)-2-(4-nitrophenyl)ethenyl]-, iodide
Reactant of Route 2
Reactant of Route 2
Pyridinium, 1-methyl-4-[(1E)-2-(4-nitrophenyl)ethenyl]-, iodide
Reactant of Route 3
Reactant of Route 3
Pyridinium, 1-methyl-4-[(1E)-2-(4-nitrophenyl)ethenyl]-, iodide
Reactant of Route 4
Reactant of Route 4
Pyridinium, 1-methyl-4-[(1E)-2-(4-nitrophenyl)ethenyl]-, iodide
Reactant of Route 5
Reactant of Route 5
Pyridinium, 1-methyl-4-[(1E)-2-(4-nitrophenyl)ethenyl]-, iodide
Reactant of Route 6
Reactant of Route 6
Pyridinium, 1-methyl-4-[(1E)-2-(4-nitrophenyl)ethenyl]-, iodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.